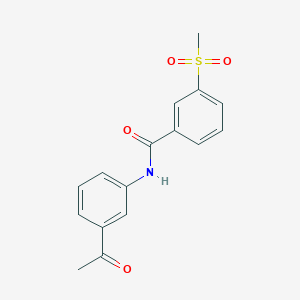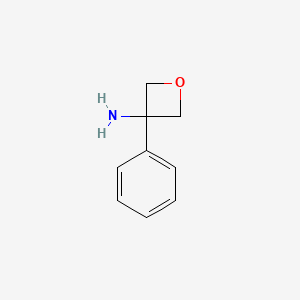
N-(3-acetylphenyl)-3-methylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-acetylphenyl)-3-methylsulfonylbenzamide” is a chemical compound. Based on its name, it likely contains an acetylphenyl group, a methylsulfonyl group, and a benzamide group .
Molecular Structure Analysis
The molecular structure of a compound can be predicted based on its name. In this case, “this compound” likely contains an acetylphenyl group attached to a nitrogen atom, which is also attached to a benzamide group .Chemical Reactions Analysis
The chemical reactions that “this compound” can undergo would depend on its exact structure and the conditions under which it is stored or used .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity . These properties would need to be determined experimentally for “this compound”.Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-methylsulfonylbenzamide is complex and involves multiple pathways. One of the main mechanisms of action is through the inhibition of the reuptake of anandamide. Anandamide is a neurotransmitter that binds to cannabinoid receptors in the brain and plays a role in pain modulation. By inhibiting the reuptake of anandamide, this compound increases the levels of this neurotransmitter, leading to a reduction in pain sensation.
This compound has also been found to have anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and chemokines, which play a role in the development of chronic pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical models, this compound has been found to reduce pain sensitivity and inflammation. It has also been shown to protect against neuronal damage caused by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-acetylphenyl)-3-methylsulfonylbenzamide in lab experiments is its potential therapeutic benefits. This compound has been shown to have analgesic, anti-inflammatory, and neuroprotective properties, making it a potential candidate for the treatment of a range of conditions. Another advantage of using this compound is its relative ease of synthesis.
One of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer in certain experimental settings. Another limitation is the lack of clinical data on the safety and efficacy of this compound in humans.
Future Directions
There are a number of future directions for research on N-(3-acetylphenyl)-3-methylsulfonylbenzamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the safety and efficacy of this compound in humans. Clinical trials are needed to determine whether this compound is a safe and effective treatment for chronic pain, inflammation, and neurodegenerative diseases.
Another area of research is the investigation of the potential use of this compound in combination with other drugs. Studies have shown that this compound can enhance the analgesic effects of opioids, making it a potential candidate for combination therapy.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic benefits. This compound has been found to have analgesic, anti-inflammatory, and neuroprotective properties, making it a potential candidate for the treatment of chronic pain, inflammation, and neurodegenerative diseases. Future research is needed to determine the safety and efficacy of this compound in humans and to investigate its potential use in combination therapy.
Synthesis Methods
N-(3-acetylphenyl)-3-methylsulfonylbenzamide can be synthesized through a multistep process starting from 3-nitrobenzoyl chloride and 3-acetylphenol. The first step involves the nitration of 3-acetylphenol to form 3-nitro-4-acetylphenol, which is then converted to 3-nitrobenzoyl chloride. The second step involves the reaction of 3-nitrobenzoyl chloride with 3-methylsulfonylaniline to form this compound. The overall yield of this process is around 25%.
Scientific Research Applications
N-(3-acetylphenyl)-3-methylsulfonylbenzamide has been extensively studied in preclinical models for its potential therapeutic benefits. One of the most promising applications of this compound is in the treatment of chronic pain. Studies have shown that this compound can inhibit the reuptake of anandamide, an endocannabinoid that plays a role in pain modulation. This leads to an increase in anandamide levels and a reduction in pain sensation. This compound has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory pain conditions.
In addition to its analgesic properties, this compound has been shown to have neuroprotective effects. Studies have demonstrated that this compound can protect against neuronal damage caused by oxidative stress and inflammation. This makes this compound a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Safety and Hazards
properties
IUPAC Name |
N-(3-acetylphenyl)-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-11(18)12-5-3-7-14(9-12)17-16(19)13-6-4-8-15(10-13)22(2,20)21/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLLZYYMTYIGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2622742.png)
![3-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2622743.png)


![2-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2622746.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2622751.png)

![3-(Dimethylamino)-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2622755.png)
![3-[3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2622756.png)
![N-(5-chloro-2-methoxyphenyl)-2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2622757.png)
![N-benzyl-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2622758.png)
